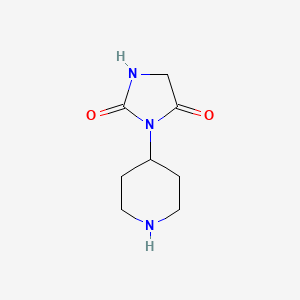

3-(4-Piperidinyl)-2,4-imidazolidinedione

Description

Structure

3D Structure

Properties

CAS No. |

550369-99-8 |

|---|---|

Molecular Formula |

C8H13N3O2 |

Molecular Weight |

183.21 g/mol |

IUPAC Name |

3-piperidin-4-ylimidazolidine-2,4-dione |

InChI |

InChI=1S/C8H13N3O2/c12-7-5-10-8(13)11(7)6-1-3-9-4-2-6/h6,9H,1-5H2,(H,10,13) |

InChI Key |

NAVQYNZCHFRVHN-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1N2C(=O)CNC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Piperidinyl 2,4 Imidazolidinedione and Its Analogs

Strategies for Imidazolidinedione Ring Formation

The construction of the 2,4-imidazolidinedione core, also known as a hydantoin (B18101) ring, is a well-established area of heterocyclic chemistry. Several key reactions are utilized for this purpose, each offering distinct advantages in terms of starting materials, reaction conditions, and achievable substitution patterns.

Bucherer-Bergs Reaction and Modified Approaches

The Bucherer-Bergs reaction is a cornerstone in the synthesis of 5-substituted and 5,5-disubstituted hydantoins. organic-chemistry.orgnih.govbeilstein-journals.org This multicomponent reaction typically involves the treatment of a carbonyl compound (an aldehyde or a ketone) with an alkali metal cyanide (such as potassium or sodium cyanide) and ammonium (B1175870) carbonate. organic-chemistry.orgceon.rs The reaction can also be initiated from a cyanohydrin. ceon.rs

The mechanism proceeds through the initial formation of an aminonitrile, which then undergoes cyclization with carbon dioxide (derived from ammonium carbonate) to yield the hydantoin ring. ceon.rs The versatility of the Bucherer-Bergs reaction allows for the synthesis of a wide array of hydantoin derivatives by simply varying the starting carbonyl compound. organic-chemistry.org For the synthesis of analogs of 3-(4-Piperidinyl)-2,4-imidazolidinedione, a ketone bearing a piperidine (B6355638) or a protected piperidine moiety could theoretically be employed as the starting material.

Modifications to the classical Bucherer-Bergs reaction have been developed to improve yields and expand its scope. These include the use of ultrasonication, which can lead to shorter reaction times and milder conditions. organic-chemistry.org

Table 1: Key Features of the Bucherer-Bergs Reaction

| Feature | Description |

| Reactants | Ketone or aldehyde, alkali metal cyanide, ammonium carbonate |

| Product | 5-substituted or 5,5-disubstituted hydantoin |

| Key Intermediate | Aminonitrile |

| Advantages | Readily available starting materials, operational simplicity |

| Modifications | Use of ultrasonication, alternative solvents |

Cyclization Methods for Hydantoin Synthesis

Beyond the Bucherer-Bergs reaction, various cyclization strategies are employed for the synthesis of the imidazolidinedione ring. A common approach involves the cyclization of N-substituted ureas or related intermediates. For instance, α-amino methyl ester hydrochlorides can react with carbamates to form ureido derivatives, which subsequently cyclize under basic conditions to yield 3-substituted or 3,5-disubstituted hydantoins. organic-chemistry.org This method is particularly relevant for the synthesis of this compound, as it provides a direct route to introduce the piperidinyl group at the N-3 position.

The synthesis of hydantoins via N,N'-ureas derived from polymer-bound amino acids has also been reported, highlighting the adaptability of these cyclization methods to solid-phase synthesis. tandfonline.com Another versatile method involves the base-catalyzed cyclization of propargylureas, which is particularly effective for preparing imidazolidinediones with tertiary groups substituted on the N-3 nitrogen. beilstein-journals.org

Condensation Reactions in Imidazolidinedione Formation

Condensation reactions provide another avenue for the construction of the imidazolidinedione ring. While direct examples for this compound are not prevalent, analogous reactions for similar heterocyclic systems, such as thiazolidinediones, offer valuable insights. For example, the Knoevenagel condensation of aldehydes with 2,4-thiazolidinedione (B21345) is a widely used method for the synthesis of 5-arylidene-2,4-thiazolidinediones. This reaction involves the condensation of an active methylene (B1212753) group with a carbonyl compound, typically catalyzed by a base.

In the context of imidazolidinedione synthesis, the condensation of an appropriate urea (B33335) derivative with a dicarbonyl compound or its equivalent can lead to the formation of the hydantoin ring. For example, the condensation of benzil (B1666583) with urea or substituted ureas is a known method for the synthesis of 5,5-diphenylhydantoins. researchgate.net

Approaches for Piperidine Moiety Integration

Functionalization of Piperidine Ring Systems

A common strategy for integrating the piperidine moiety is to start with a functionalized piperidine derivative, such as 4-aminopiperidine. This amine can then be reacted with a suitable reagent to form an N-substituted urea, which can subsequently be cyclized to form the 3-(4-piperidinyl)hydantoin. The reaction of an amine with an isocyanate is a straightforward method for urea formation and is typically carried out in a suitable solvent at room temperature without the need for a base. commonorganicchemistry.com

Alternatively, the piperidine ring itself can be synthesized and functionalized. Modern synthetic methods allow for the functionalization of pre-existing piperidine rings, for instance, through the hydrogenation of pyridine (B92270) derivatives. researchgate.net

Stereoselective Synthesis of Piperidine Derivatives

For the synthesis of chiral analogs of this compound, stereoselective methods for the preparation of the piperidine ring are essential. The piperidine ring is a common motif in many pharmaceuticals, and its stereochemistry can be critical for biological activity.

Numerous approaches have been developed for the stereoselective synthesis of piperidine derivatives. These include asymmetric hydrogenation of pyridinium (B92312) salts, metal-catalyzed cyclization reactions, and intramolecular aza-Michael reactions. mdpi.com These methods allow for the construction of highly substituted piperidines with excellent control over the stereochemistry at multiple chiral centers.

Coupling Strategies involving the 4-Piperidinyl Linkage

The formation of the covalent bond between the 4-position of the piperidine ring and the N-3 position of the imidazolidinedione (also known as hydantoin) ring is a critical step in the synthesis of the target molecule. Several strategic approaches can be employed to achieve this linkage, primarily involving the reaction of piperidine precursors with intermediates of the imidazolidinedione ring synthesis.

One common and effective strategy is the alkylation of a pre-formed imidazolidinedione ring . In this approach, a hydantoin derivative, which has a proton available for removal at the N-3 position, is treated with a base to form a nucleophilic anion. This anion then reacts with a piperidine derivative containing a suitable leaving group attached to the nitrogen atom via a linker. For instance, a protected 4-piperidinyl derivative with a haloalkyl group, such as 1-(5-bromopentyl)-piperidine, can be used to alkylate the hydantoin nitrogen, thereby forming the desired C-N bond. A similar strategy has been successfully used to synthesize spiro-imidazolidinediones linked to a piperazine (B1678402) moiety. nih.gov

Another versatile method involves building the imidazolidinedione ring with the piperidinyl group already attached to one of the precursors. This can be achieved by reacting an appropriate α-amino acid with a piperidinyl isocyanate or isothiocyanate derivative. The general synthesis of 3,5-disubstituted imidazolidinediones often starts with an α-amino acid which reacts with an isocyanate to form a urea derivative. mdpi.com This intermediate is then cyclized under acidic conditions to yield the final hydantoin ring. mdpi.com By using a protected 4-isocyanatopiperidine, the piperidinyl moiety can be incorporated directly at the N-3 position of the resulting ring structure.

A related approach begins with a modified amino acid, specifically an N-(4-piperidinyl)-α-amino acid. This precursor, which already contains the piperidine-amino acid linkage, can then undergo reaction with an isocyanate (e.g., phenyl isocyanate) followed by acid-catalyzed cyclization to form the this compound core structure. mdpi.com

Advanced Synthetic Techniques and Catalysis

Modern organic synthesis relies heavily on advanced techniques and catalysis to improve reaction efficiency, yield, and selectivity. The synthesis of complex molecules like this compound and its analogs is no exception, benefiting from both catalytic and multi-component reaction strategies.

Role of Catalysts in Reaction Efficiency

Catalysts play a pivotal role in overcoming activation energy barriers and accelerating reaction rates, often leading to milder reaction conditions and higher yields.

Piperidine as a Basic Catalyst: Piperidine itself is frequently used as a basic catalyst in condensation reactions, which are common in the synthesis of heterocyclic compounds. For example, in the Knoevenagel condensation—a key step in forming derivatives of a related class of compounds, thiazolidine-2,4-diones—piperidine is used to catalyze the reaction between an aldehyde and the active methylene group of the thiazolidinedione ring. nih.govgoogle.com This principle is applicable to the synthesis of 5-substituted imidazolidinedione derivatives, where piperidine can facilitate the condensation of an aldehyde with the hydantoin ring.

Metal-Catalyzed Reactions: Metal catalysts are indispensable for forming carbon-carbon and carbon-heteroatom bonds.

Palladium (Pd)-catalyzed reactions are particularly prominent. Palladium complexes like Pd(PPh₃)₄ are used in various cross-coupling reactions that can be used to functionalize the piperidine or imidazolidinedione rings. beilstein-journals.org For instance, a silyl-activated unsaturated piperidine can undergo palladium-catalyzed cross-coupling with aryl halides to introduce diverse substituents. google.com Furthermore, palladium catalysis is crucial for intramolecular amination processes that can form spirocyclic systems involving an imidazolidinone scaffold. beilstein-journals.org

Copper (Cu)-based catalysts , such as Cu(NO₃)₂, have been reported to catalyze the synthesis of imidazolidin-2-ones from diamines, where the metal is believed to activate the carbonyl group. beilstein-journals.org

The choice of catalyst can significantly impact the outcome of the synthesis, as shown in the table below.

| Catalyst Type | Example(s) | Role in Synthesis |

| Basic Catalyst | Piperidine | Knoevenagel condensation for 5-ylidene-imidazolidinedione synthesis. nih.govgoogle.com |

| Metal Catalyst | Palladium (e.g., Pd(PPh₃)₄) | Cross-coupling reactions to functionalize precursors; C-H amination. beilstein-journals.orggoogle.com |

| Metal Catalyst | Copper (e.g., Cu(NO₃)₂) | Activation of carbonyl groups in ring formation. beilstein-journals.org |

Multi-component Reactions for Imidazolidinedione and Piperidine Conjugates

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. researchgate.net This approach offers significant advantages in terms of speed, atom economy, and the ability to rapidly generate molecular complexity. researchgate.netresearchgate.net

The Ugi reaction is a well-known MCR that is particularly relevant for creating complex heterocyclic structures. A variation of the Ugi MCR can be employed to synthesize spiropiperidine-hydantoin derivatives directly. In this reaction, a piperidine-4-one derivative, a primary amine, an isocyanide, and a cyanate (B1221674) can be combined in a one-pot synthesis to yield a complex spiropiperidine-iminohydantoin structure. nih.gov This demonstrates the power of MCRs to construct the core conjugate of a piperidine and a hydantoin ring system in a single, highly convergent step. Other MCRs have been developed for the efficient, one-pot synthesis of highly substituted piperidines, which can then serve as advanced intermediates for further functionalization.

Purification and Characterization Techniques in Synthetic Chemistry

Following the synthesis, a rigorous process of purification and characterization is essential to isolate the desired product and confirm its chemical identity and purity.

Purification Techniques: The primary methods for purifying the synthesized compounds are recrystallization and column chromatography.

Recrystallization is used to purify solid products. The crude compound is dissolved in a suitable hot solvent and allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution. mdpi.com

Column chromatography on a silica (B1680970) gel stationary phase is a versatile technique for separating compounds based on their polarity. nih.gov A solvent system (eluent) is chosen to move the components of the mixture down the column at different rates, allowing for the isolation of the pure product. The separation is often monitored by Thin-Layer Chromatography (TLC) , which provides a quick assessment of the number of components in a mixture and helps in selecting the appropriate eluent system. nih.gov

Characterization Techniques: Once purified, the structure of the compound is elucidated using a combination of spectroscopic methods.

| Technique | Abbreviation | Information Provided |

| Nuclear Magnetic Resonance Spectroscopy | NMR (¹H & ¹³C) | Provides detailed information about the carbon-hydrogen framework of the molecule, including the number and types of protons and carbons, their connectivity, and stereochemistry. nih.govmdpi.com |

| Mass Spectrometry | MS (e.g., ESI-MS) | Determines the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns. nih.govmdpi.com |

| Infrared Spectroscopy | IR | Identifies the presence of specific functional groups (e.g., C=O of the dione (B5365651), N-H of the piperidine) based on their characteristic vibrational frequencies. mdpi.com |

| High-Performance Liquid Chromatography | HPLC | Used to determine the purity of the compound by separating it from any remaining impurities and quantifying its amount. nih.gov |

For example, in the ¹H NMR spectrum of a this compound derivative, one would expect to see characteristic signals for the protons on the piperidine ring, the imidazolidinedione ring, and any substituents. nih.gov Similarly, the ¹³C NMR spectrum would show distinct peaks for the carbonyl carbons of the dione (typically in the 150-180 ppm range) and the various carbons of the piperidine ring. mdpi.com Mass spectrometry would be used to confirm the expected molecular weight, with the ESI-MS [M+H]⁺ peak being a key identifier. nih.gov

Computational and Theoretical Studies of 3 4 Piperidinyl 2,4 Imidazolidinedione

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation provide a microscopic lens to examine the dynamics and energetics of 3-(4-Piperidinyl)-2,4-imidazolidinedione at an atomic level. These approaches are fundamental for understanding its conformational landscape and intrinsic properties.

Force Field Methodologies (Molecular Mechanics, Molecular Dynamics)

Molecular Mechanics (MM) utilizes classical physics to estimate the potential energy of a molecule. The molecule is treated as a collection of atoms held together by springs representing bonds. The total steric energy is calculated using a force field, which is a set of parameters and equations describing bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). For a molecule like this compound, a well-parameterized force field is essential for accurately modeling the geometries of both the flexible piperidine (B6355638) ring and the more rigid imidazolidinedione system. nih.gov

Molecular Dynamics (MD) simulations extend MM by simulating the movement of atoms and molecules over time. By solving Newton's equations of motion for the system, MD provides insights into the conformational dynamics and stability of the compound. researchgate.net An MD simulation of this compound in an explicit solvent, such as water, can reveal:

Conformational Stability: Identifying the most stable arrangements (conformers) of the molecule.

Flexibility: Quantifying the movement in different parts of the molecule, such as the rotation of the piperidine ring relative to the imidazolidinedione core.

Solvent Interactions: Observing how water molecules arrange around the compound and form hydrogen bonds, which influences its solubility and bioavailability.

Studies on similar piperidine-containing heterocyclic scaffolds have successfully used MD simulations to confirm the stability of ligand-protein complexes and understand their dynamic behavior in physiological environments. tandfonline.comresearchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock, Møller-Plesset Perturbation Theory)

Quantum chemical calculations provide a more rigorous, electron-level description of molecular properties, which is crucial for understanding reactivity and electronic characteristics. nih.govnih.gov

Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction of a system as a single Slater determinant. While computationally efficient, it neglects electron correlation, which can be a significant limitation for accurately predicting energies and certain molecular properties.

Møller-Plesset (MP) Perturbation Theory: MP theory is a post-Hartree-Fock method that improves upon the HF approximation by including electron correlation effects through perturbation theory, most commonly at the second order (MP2). This leads to more accurate energy calculations.

Density Functional Theory (DFT): DFT is a widely used quantum mechanical method that calculates the electronic properties of a molecule based on its electron density. It is generally less computationally expensive than high-level post-Hartree-Fock methods while providing a good balance of accuracy for a wide range of systems. DFT calculations on this compound can be used to determine:

Optimized Molecular Geometry: Predicting precise bond lengths and angles.

Electronic Properties: Calculating the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). These properties are key to understanding chemical reactivity and intermolecular interactions. rsc.orgresearchgate.net

| Method | Primary Principle | Treatment of Electron Correlation | Computational Cost | Typical Application |

|---|---|---|---|---|

| Hartree-Fock (HF) | Approximates the many-body wavefunction as a single Slater determinant. | Neglected (mean-field approximation). | Relatively Low | Initial geometry optimizations, wavefunction generation for more advanced methods. |

| Møller-Plesset (MP2) | Adds electron correlation to the HF theory as a perturbation. | Included via second-order perturbation theory. | Medium | Accurate energy calculations, systems where dispersion forces are important. |

| Density Functional Theory (DFT) | Solves the Schrödinger equation using the electron density as the fundamental variable. | Included via an exchange-correlation functional. | Low to Medium | Geometry optimization, electronic properties (HOMO/LUMO), reaction mechanisms. rsc.org |

Monte Carlo Simulations for Conformational Sampling

Monte Carlo (MC) simulations offer another powerful approach for exploring the vast conformational space of flexible molecules like this compound. youtube.com Unlike the deterministic nature of MD, MC methods employ a stochastic (random) sampling approach. ub.edu The process typically involves:

Starting with an initial conformation of the molecule.

Making a random change to the structure (e.g., rotating a bond).

Calculating the energy of the new conformation using a force field.

Accepting or rejecting the new conformation based on a probability criterion (e.g., the Metropolis algorithm), which allows the system to occasionally move to higher-energy states and overcome energy barriers.

This method is particularly effective for broad, efficient sampling of different possible shapes a molecule can adopt, which is crucial for identifying low-energy, biologically relevant conformations. nih.govnih.govnih.govresearchgate.net

Ligand-Protein Interaction Studies

Understanding how this compound interacts with biological targets is a primary goal of computational analysis in drug discovery.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. 3ciencias.com3ciencias.com The process involves placing the ligand in the active site of the protein and evaluating the "fit" using a scoring function, which estimates the binding affinity. For this compound, docking studies can:

Identify Potential Binding Poses: Predict the most likely three-dimensional arrangement of the ligand within the protein's binding pocket.

Analyze Key Interactions: Detail the specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-protein complex. For instance, the nitrogen atoms in the piperidine and imidazolidinedione rings could act as hydrogen bond acceptors or donors.

Rank Potential Ligands: Compare the docking scores of different derivatives to prioritize compounds for synthesis and biological testing.

Docking studies on similar scaffolds, such as thiazolidinedione derivatives, have successfully identified crucial interactions with target enzymes, providing a rationale for their observed biological activity. nih.govnih.govrsc.orgnih.gov

| Functional Group on Ligand | Potential Interaction Type | Potential Protein Residue Partner |

|---|---|---|

| Imidazolidinedione Carbonyls (C=O) | Hydrogen Bond Acceptor | Lysine, Arginine, Serine, Threonine |

| Imidazolidinedione Amine (N-H) | Hydrogen Bond Donor | Aspartate, Glutamate, Main-chain Carbonyl |

| Piperidine Amine (N-H) | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Serine |

| Piperidine Ring (CH2 groups) | Hydrophobic (van der Waals) | Leucine, Isoleucine, Valine, Phenylalanine |

Binding Energy Calculations and Ligand Efficiency Analysis

While docking provides a rapid assessment of binding, more rigorous methods are often used to refine binding affinity predictions.

Binding Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular for estimating the free energy of binding from MD simulation trajectories. nih.govacs.orgpeng-lab.orgnih.govresearchgate.net These "end-point" methods calculate the binding free energy by summing contributions from molecular mechanics energies in the gas phase and solvation free energies. This approach provides a more accurate estimation than docking scores alone because it accounts for solvent effects and averages over an ensemble of conformations.

Ligand Efficiency Analysis: In drug discovery, it is not enough for a molecule to be potent; it must also be efficient. nih.govdundee.ac.uktandfonline.com Ligand Efficiency (LE) is a metric that relates the binding affinity of a compound to its size (typically measured by the number of non-hydrogen atoms, or heavy atom count, HAC). wikipedia.orgrgdscience.com

The formula for Ligand Efficiency is: LE = -ΔG / N where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a crucial computational technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For derivatives of this compound, pharmacophore models serve as effective filters in virtual screening campaigns to identify novel compounds with potential therapeutic activity from large chemical databases.

In studies of structurally related compounds, such as imidazolidinyl-piperidinyl-benzoic acids, which are potent chemokine receptor 5 (CCR5) antagonists, 3D-QSAR (Quantitative Structure-Activity Relationship) models have been developed to elucidate the key structural requirements for biological activity. nih.gov These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), highlight the importance of steric, electrostatic, and hydrophobic fields in determining the potency of the antagonists. nih.gov The insights gained from such models can be extrapolated to guide the design of pharmacophores for this compound derivatives.

A typical pharmacophore model for a derivative of this class might include features such as hydrogen bond acceptors (from the imidazolidinedione ring), hydrogen bond donors (from the piperidine nitrogen), and hydrophobic regions. These models are then used to screen databases like ChemDiv or ZINC for compounds that match the pharmacophoric features, thereby prioritizing molecules for further computational and experimental evaluation. nih.govchemdiv.com The virtual screening process often involves a hierarchical approach, starting with rapid 2D similarity searches followed by more computationally intensive 3D pharmacophore and docking-based methods to refine the hit list. mdpi.com

The table below illustrates a hypothetical pharmacophore model for a this compound derivative targeting a generic kinase, based on common features found in kinase inhibitors.

| Pharmacophoric Feature | Description | Potential Interacting Residue |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Oxygen atoms of the 2,4-imidazolidinedione core | Backbone NH of hinge region amino acids (e.g., Cys) |

| Hydrogen Bond Donor (HBD) | Nitrogen atom of the piperidine ring | Acidic residues in the solvent-accessible region (e.g., Asp) |

| Hydrophobic (HY) | Piperidine ring | Hydrophobic pocket near the ATP binding site |

| Positive Ionizable (PI) | Protonated piperidine nitrogen | Negatively charged residues (e.g., Glu) |

Prediction of Molecular Descriptors Relevant to Biological Activity

Molecular descriptors are numerical values that characterize the physical, chemical, and topological properties of a molecule. In computational drug design, these descriptors are used to develop QSAR models that predict the biological activity of compounds based on their structure. For this compound and its analogs, a variety of descriptors can be calculated to correlate with their potential therapeutic effects.

Studies on related heterocyclic compounds, such as thiazolidine-2,4-dione derivatives, have successfully employed molecular descriptors to build predictive QSAR models for activities like antihyperglycemic effects. nih.govresearchgate.net These models often reveal that a combination of electronic, steric, and lipophilic parameters governs the biological activity.

For the this compound scaffold, key molecular descriptors would likely include:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index and Kier & Hall connectivity indices.

Electronic Descriptors: These relate to the electronic properties of the molecule, including dipole moment, HOMO (Highest Occupied Molecular Orbital) energy, and LUMO (Lowest Unoccupied Molecular Orbital) energy.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can include atomic charges and bond orders, which are crucial for understanding intermolecular interactions.

The following table provides a list of predicted molecular descriptors for the parent compound, this compound, and their relevance to its potential biological activity.

| Molecular Descriptor | Predicted Value (Approximate) | Relevance to Biological Activity |

|---|---|---|

| Molecular Weight | 183.21 g/mol | Influences absorption and distribution. |

| LogP (Octanol-Water Partition Coefficient) | -0.5 | Predicts lipophilicity and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 75.0 Ų | Relates to hydrogen bonding potential and cell penetration. |

| Number of Hydrogen Bond Donors | 2 | Crucial for specific interactions with target proteins. |

| Number of Hydrogen Bond Acceptors | 3 | Important for forming stable ligand-receptor complexes. |

| Number of Rotatable Bonds | 1 | Affects conformational flexibility and binding entropy. |

Conformational Analysis and Energetic Profiling

The biological activity of a molecule is intimately linked to its three-dimensional conformation. Conformational analysis of this compound is essential for understanding how it presents its pharmacophoric features to a biological target. The piperidine ring, a key component of this molecule, can adopt several conformations, with the chair form being the most stable.

In the case of this compound, the imidazolidinedione moiety is the substituent at the 4-position of the piperidine ring. Due to the steric bulk of this group, it is expected to predominantly occupy the equatorial position to minimize 1,3-diaxial interactions. Protonation of the piperidine nitrogen can further influence the conformational equilibrium, often stabilizing the axial conformer through electrostatic interactions. nih.gov

An energetic profile can be generated by calculating the relative energies of different conformers. This profile provides insight into the flexibility of the molecule and the energy barriers between different conformational states. Such studies are crucial for understanding the dynamic nature of the molecule and its interactions in a biological environment.

The following table presents a theoretical energetic profile for the equatorial and axial conformers of this compound, based on principles from studies of similar 4-substituted piperidines.

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Torsional Angles |

|---|---|---|---|

| Equatorial | 0.00 | >99 | C2-C3-N(imidazolidinedione)-C4 ≈ 180° |

| Axial | ~2.5 - 3.0 | <1 | C2-C3-N(imidazolidinedione)-C4 ≈ 60° |

| Twist-Boat | >5.0 | <<1 | - |

Structure Activity Relationship Sar Investigations for 3 4 Piperidinyl 2,4 Imidazolidinedione Derivatives

Influence of Imidazolidinedione Ring Substitutions on Biological Activity

The imidazolidinedione ring is a critical pharmacophore, and substitutions on its nitrogen and carbon atoms can profoundly affect the compound's interaction with biological targets. researchgate.netresearchgate.net Modifications at the N-1, N-3, and C-5 positions have been extensively studied to probe their impact on activity. researchgate.net

Modifications at N-1 and N-3 Positions

The N-1 and N-3 positions of the imidazolidinedione ring offer opportunities for modification that can influence properties such as solubility, metabolic stability, and receptor binding. The parent structure, 3-(4-Piperidinyl)-2,4-imidazolidinedione, has the piperidinyl group attached at the N-3 position.

Research into related hydantoin-based compounds indicates that the N-1 position is often a site for introducing small alkyl or aryl groups. N-1 substitution can modulate the electronic properties of the entire ring system and provide additional interaction points with a target protein. For instance, in some series of kinase inhibitors, an N-1 substituent is essential for activity. researchgate.net

| Position | Type of Modification | General Impact on Activity |

| N-1 | Small alkyl groups (e.g., methyl) | Can enhance metabolic stability and fine-tune binding affinity. |

| N-1 | Aromatic groups | May introduce additional π-stacking interactions with the target, potentially increasing potency. |

| N-3 | Substitution with different heterocyclic rings | Drastically alters the pharmacological profile, often leading to a change in target selectivity. |

Substitutions at C-5 Position

The C-5 position of the imidazolidinedione ring is a frequent point of derivatization, often leading to significant gains in potency and selectivity. The introduction of substituents at this position can be achieved through methods like the Knoevenagel condensation, which allows for the installation of a wide variety of groups. nih.gov

Studies on 5,5'-disubstituted hydantoins have shown that the nature, size, and stereochemistry of these substituents are critical determinants of biological activity. researchgate.net For example, introducing aromatic or heteroaromatic rings at the C-5 position can lead to potent inhibitors of various enzymes by providing key interactions with the active site. In the context of antibacterial agents, specific substitutions at C-5 have been shown to be crucial for targeting bacterial translation. nih.gov

The presence of hydrogen bond donors or acceptors, as well as lipophilic groups at C-5, can be tailored to optimize interactions with a specific biological target. For many hydantoin-based drugs, the C-5 substituents are responsible for orienting the molecule within the binding pocket and establishing critical contacts that underpin its mechanism of action. researchgate.net

| C-5 Substituent | Example Compound Class | Observed Effect on Biological Activity | Reference |

| Arylidene groups | 5-Benzylidenehydantoins | Often confers anticancer or antimicrobial properties, depending on the aryl substituents. | researchgate.net |

| Spirocyclic systems | Spirohydantoins | Can improve potency and selectivity by rigidly constraining the conformation. | researchgate.net |

| Small alkyl groups | 5,5-Dimethylhydantoin | Generally serves as a basic scaffold; activity is highly dependent on other substitutions. | researchgate.net |

| Hydroxyalkyl groups | Hydantocidin analogues | Can enhance solubility and provide key hydrogen bonding interactions. | researchgate.net |

Impact of Piperidinyl Moiety Modifications

The piperidine (B6355638) ring is a prevalent scaffold in medicinal chemistry, valued for its ability to modulate physicochemical properties and provide a three-dimensional architecture for interacting with biological targets. researchgate.netnih.gov Modifications to this moiety, both on the ring nitrogen and carbons, are a key strategy in optimizing the SAR of this compound derivatives.

Variations on the Piperidine Nitrogen (N-substitution)

In a series of muscarinic M1 agonists based on a related 3-(4-piperidinyl) scaffold, N-substitution was used to control brain penetration and metabolic stability. nih.gov Small alkyl groups, benzyl (B1604629) groups, or more complex side chains can be appended to the piperidine nitrogen. The choice of substituent can profoundly impact target affinity and selectivity. For instance, capping the basic nitrogen with an amide or urea (B33335) can sometimes lead to a shift from agonist to antagonist activity or alter the selectivity profile across different receptor subtypes. nih.gov

| N-Substituent Type | Example Group | Pharmacological Implication |

| Small Alkyl | Methyl, Ethyl | Can improve metabolic stability and modulate basicity. |

| Benzyl/Arylalkyl | Benzyl | Often used to explore interactions with hydrophobic pockets in the target protein. |

| Acyl | Acetyl, Benzoyl | Neutralizes the basicity of the nitrogen, which can impact solubility and receptor interactions. nih.gov |

| Carbamoyl | N-Phenylcarbamoyl | Can introduce additional hydrogen bonding capabilities and alter the pharmacokinetic profile. |

Substitutions on the Piperidine Ring Carbons (e.g., 4-position)

Adding substituents directly to the carbon framework of the piperidine ring can introduce steric bulk, create new chiral centers, and provide additional points of interaction with a target. The position and stereochemistry of these substituents are often critical for activity. researchgate.netnih.gov

For example, introducing a hydroxyl group can increase polarity and provide a hydrogen bond donor/acceptor. nih.gov Methyl or other small alkyl groups can probe steric tolerance within a binding site. In some cases, cyclizing a substituent with a carbon on the piperidine ring can form a bicyclic system, which can lock the conformation and enhance affinity. researchgate.net The biological properties of piperidines are highly dependent on the type and location of substituents on the heterocyclic ring. researchgate.net

| Position of Substitution | Type of Substituent | General Impact on Activity |

| C-2/C-6 | Aryl groups | Can significantly increase potency in certain anticancer agents by providing additional binding interactions. nih.gov |

| C-3/C-5 | Amino or Hydroxyl groups | Can introduce key hydrogen bonding interactions, mimicking natural ligands. nih.gov |

| C-4 | Fluoro or Hydroxyl groups | Modulates lipophilicity and metabolic stability; can serve as a hydrogen bond acceptor/donor. |

Linker Region Modifications and their Pharmacological Implications

In the parent compound, the piperidine ring is directly attached to the N-3 position of the imidazolidinedione ring. A common strategy in medicinal chemistry involves introducing a linker or spacer between two key pharmacophores. This modification can alter the distance and relative orientation between the two moieties, allowing for an optimal fit within the target's binding site.

While direct N-C linked structures are common, inserting flexible or rigid linkers such as alkyl chains, amides, or ethers can have significant pharmacological implications. For example, in a series of soluble guanylate cyclase (sGC) activators, the nature of the linker between a heterocyclic core and a benzyl group was critical for activity. nih.gov A flexible linker might allow the molecule to adopt multiple conformations to find an optimal binding mode, whereas a rigid linker can pre-organize the pharmacophores into a bioactive conformation, potentially increasing potency and reducing entropic penalty upon binding. The choice of linker can also be used to fine-tune physicochemical properties like solubility and membrane permeability.

Stereochemical Considerations in SAR

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. The specific three-dimensional arrangement of atoms in a chiral molecule can significantly influence its pharmacological and toxicological properties. For derivatives of this compound, which can possess multiple chiral centers, the consideration of stereoisomerism is a critical aspect of SAR studies.

The imidazolidinedione ring, particularly when substituted at the 5-position, can be a source of chirality. Similarly, the piperidine ring can have stereocenters depending on its substitution pattern. The relative orientation of substituents on these rings, as well as the conformational preferences of the rings themselves, can lead to diastereomers and enantiomers with markedly different biological profiles.

While specific SAR studies detailing the differential activity of stereoisomers for the parent this compound scaffold are not extensively documented in publicly available research, the importance of stereochemistry has been clearly established in closely related structures. For instance, in the development of antagonists for the serotonin (B10506) 5-HT7 receptor that incorporate a hydantoin (B18101) moiety, a distinct preference for a specific configuration is observed for optimal receptor affinity. nih.govacs.org Molecular modeling in these cases has helped to elucidate the key interactions that are favored by one stereoisomer over another. nih.gov

Furthermore, in the context of spiropiperidine hydantoins, which share structural similarities, the stereochemistry of the piperidine portion and its substituents is a key determinant of their antimalarial activity. nih.govnih.gov The dynamic structure-activity relationship profile of these compounds reveals that while some positions on the molecule are tolerant of various substitutions, the core stereochemistry of the piperidine N-benzyl phenol (B47542) pharmacophore is crucial for potency. nih.govnih.gov

The synthesis of optically pure hydantoin-derived agents has been a focus of research to enable the evaluation of individual stereoisomers. nih.gov Techniques such as chiral high-performance liquid chromatography (HPLC) are instrumental in the separation and analysis of enantiomers of chiral drugs, a necessary step in understanding their distinct biological effects. nih.govnih.govabo.fimdpi.comresearchgate.net

These examples from related compound classes strongly suggest that the biological activity of this compound derivatives will be highly dependent on their stereochemistry. Future research in this area will likely focus on the stereoselective synthesis of different isomers and a thorough evaluation of their individual contributions to the desired biological effect, thereby refining the SAR and guiding the design of more effective therapeutic agents.

Computational SAR Approaches (e.g., QSAR, 3D-QSAR)

Computational chemistry provides powerful tools to investigate the relationship between the chemical structure and biological activity of a series of compounds. Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) are prominent in silico methods used to develop predictive models that can guide the design of new, more potent analogs. These approaches have been applied to derivatives containing the piperidine and imidazolidinedione moieties, offering valuable insights into their SAR.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly insightful. These methods correlate the biological activity of a set of molecules with their 3D properties, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.

A notable application of 3D-QSAR has been in the study of imidazolidinylpiperidinylbenzoic acids as CCR5 antagonists. In one such study, robust CoMFA and CoMSIA models were developed for a series of 71 compounds. nih.gov The statistical significance of these models, as indicated by high correlation coefficients (r²) and cross-validated coefficients (q²), demonstrates their predictive power. nih.gov

| Model | q² | r² | Standard Error of Estimate | Number of Components |

|---|---|---|---|---|

| CoMFA | - | 0.996 | 0.109 | - |

| CoMSIA | - | 0.984 | 0.209 | - |

q² (cross-validated correlation coefficient) and r² (non-cross-validated correlation coefficient) are measures of the predictive ability and goodness of fit of the model, respectively. Data sourced from a study on 71 imidazolidinyl-piperidinyl-benzoic acids. nih.gov

The contour maps generated from these CoMFA and CoMSIA models provide a visual representation of the regions around the aligned molecules where modifications are likely to enhance or diminish biological activity. researchgate.net For instance, these maps can indicate where bulky substituents are favored (sterically favorable regions) or where electron-donating groups would be beneficial (electrostatically favorable regions). nih.gov

QSAR models have also been developed for various piperidine derivatives to predict their biological activities, including toxicity. researchgate.netnih.govmdpi.com These models often use 2D and 3D descriptors to establish a mathematical relationship with the observed activity. For example, a QSAR study on the toxicity of 33 piperidine derivatives against Aedes aegypti resulted in models with good predictive ability, as shown by their determination coefficients (r²) for both training and test sets. nih.gov

| Model | r² (Training Set) | r² (Test Set) |

|---|---|---|

| OLS-MLR | > 0.85 | > 0.80 |

| Linear SVM | > 0.85 | > 0.80 |

OLS-MLR (Ordinary Least Squares Multilinear Regression) and Linear SVM (Linear Support Vector Machine) are two different methods for building QSAR models. Data from a study on 33 piperidine derivatives. nih.gov

Furthermore, QSAR studies on aldose reductase inhibitors, a class of compounds that sometimes feature a hydantoin scaffold, have highlighted key molecular features that are crucial for their inhibitory potency. nih.gov These features can include the presence of hydrophobic nitrogen atoms, the number of sp² hybridized oxygen atoms, and the separation between certain atoms within the molecule. nih.gov Such insights are invaluable for the rational design of new derivatives of this compound with improved biological activity.

Biological Targets and Pathways Modulated by 3 4 Piperidinyl 2,4 Imidazolidinedione Derivatives

Receptor Interactions

The ability of 3-(4-Piperidinyl)-2,4-imidazolidinedione derivatives to interact with a variety of receptor types underscores the broad therapeutic potential of this chemical class. These interactions span from G-protein coupled receptors to other complex signaling proteins, each with distinct physiological roles.

Muscarinic Receptors (e.g., M3 Receptor Antagonism)

While direct studies on this compound derivatives as M3 muscarinic receptor antagonists are not extensively available in the current literature, the foundational components of this scaffold—the 4-amino-piperidine core—are well-established pharmacophores for M3 antagonism. Research into a series of 4-amino-piperidine-containing molecules has demonstrated their potential to yield potent M3 muscarinic antagonists, with some compounds exhibiting a K(i) for the human M3 receptor as low as 1 nM. researchgate.net These molecules have shown significant anticholinergic properties in in-vitro studies on guinea pig bladder and ileal strips. researchgate.net

Furthermore, quantitative structure-activity relationship (QSAR) studies on various piperidinyl esters have indicated that the electronic nature of the side chain is a primary determinant of M3-inhibitory activity, with electron-withdrawing groups being associated with enhanced activity. nih.gov For instance, N-methylpiperidinyl cyclohexylphenylpropionate was identified as a promising compound with a pA2 value of 9.34 and a 20-fold selectivity for M3/M1 receptors. nih.gov These findings suggest that the this compound scaffold holds promise for the development of novel M3 muscarinic antagonists, though further specific research is required to confirm this potential.

Cannabinoid Receptors (e.g., CB1 Receptor Inverse Agonism/Antagonism)

The imidazolidinedione scaffold, a core component of the title compound class, has been investigated for its interaction with cannabinoid receptors. While specific derivatives featuring the 3-(4-piperidinyl) substitution have not been extensively reported in this context, related imidazolidinedione compounds have demonstrated significant activity at the CB1 receptor.

A study on a series of 3-alkyl-5,5'-di(p-bromophenyl)-imidazolidinedione derivatives, namely DML20, DML21, and DML23, revealed their selectivity for cannabinoid CB1 receptors. In rat cerebellum homogenates, these compounds acted as neutral antagonists, competitively inhibiting the binding of the CB1 agonist HU 210. In contrast, in Chinese Hamster Ovary (CHO) cells expressing human CB1 receptors, these same compounds behaved as inverse agonists. This highlights a species- and system-dependent functional activity.

| Compound | Interaction with Rat Cerebellum CB1 Receptors | Interaction with Human CB1 Receptors (in CHO cells) |

| DML20 | Neutral Antagonist (pKB = 6.11 ± 0.14) | Inverse Agonist |

| DML21 | Neutral Antagonist (pKB = 6.25 ± 0.06) | Inverse Agonist |

| DML23 | Neutral Antagonist (pKB = 5.74 ± 0.09) | Inverse Agonist |

Further research into other related structures, such as 1,3,5-triphenylimidazolidine-2,4-diones, has also identified potent and selective inverse agonists for the human CB1 receptor. These findings underscore the potential of the broader imidazolidinedione class of compounds to modulate the cannabinoid system, suggesting that the this compound scaffold may also yield derivatives with significant CB1 receptor activity.

Sigma Receptors (e.g., S1R Agonism)

The piperidine (B6355638) moiety is a well-recognized structural element in many high-affinity sigma receptor ligands. While direct experimental data on this compound derivatives as sigma-1 receptor (S1R) agonists is limited, the inclusion of the piperidine scaffold suggests a potential for interaction. The S1R is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for therapeutic intervention in neurological disorders.

Research on various piperidine and piperazine-based derivatives has shown that these scaffolds can produce potent S1R ligands. nih.gov For instance, certain piperidine-based compounds have been identified as potent S1R modulators. jscimedcentral.com In some cases, these compounds have demonstrated S1R agonist activity in functional assays. nih.gov The structure-activity relationship (SAR) for S1R binding often involves a basic amine, such as the one in the piperidine ring, which is thought to interact with key amino acid residues like Glu172 within the receptor's binding site. jscimedcentral.com

The general pharmacophore for S1R ligands typically includes a proton-accepting amine site flanked by two hydrophobic domains. nih.gov Given that the this compound structure contains both the crucial piperidine nitrogen and potential hydrophobic elements, it is plausible that derivatives of this scaffold could be designed to act as S1R agonists. However, dedicated synthesis and pharmacological evaluation of such derivatives are necessary to confirm this hypothesis and to elucidate their specific activity and affinity for the S1R.

Parathyroid Hormone Receptor Type 1 (hPTHR1)

A significant finding in the exploration of the this compound scaffold is the discovery of derivatives that act as potent agonists for the parathyroid hormone receptor type 1 (hPTHR1). One such derivative, PCO371, has been identified as a novel, orally active small molecule that functions as a full agonist of hPTHR1. researchgate.net This is a noteworthy discovery as PTHR1 is a class B G-protein-coupled receptor, which are typically challenging targets for small-molecule drugs.

PCO371 demonstrates its agonistic activity by stimulating the two primary signaling pathways of hPTHR1. In COS-7 cells expressing the human PTHR1, PCO371 was shown to induce the production of cyclic AMP (cAMP) and also to enhance phospholipase C activity. The potency of PCO371 in these pathways has been quantified, providing valuable insight into its mechanism of action.

| Pathway | EC50 of PCO371 |

| cAMP Production | 2.4 µM |

| Phospholipase C Activity | 17 µM |

Importantly, PCO371 exhibits selectivity for PTHR1, with no observed effect on the PTH type 2 receptor (PTHR2). researchgate.net The discovery and characterization of PCO371 highlight the therapeutic potential of the this compound scaffold in developing treatments for conditions related to PTHR1 signaling, such as hypoparathyroidism.

Enzyme Modulation

The structural features of this compound derivatives also lend themselves to interactions with various enzymes, including ion channels, which play critical roles in cellular excitability and signaling.

Voltage-Gated Ion Channels (e.g., Sodium Channels)

The imidazolidinedione moiety is also known as a hydantoin (B18101) ring, a structure present in several known anticonvulsant drugs that act on voltage-gated sodium channels. While direct experimental evidence for the activity of this compound derivatives on these channels is not extensively documented, computational studies have explored their potential.

A virtual screening study of N-piperidinespirohydantoins, a class that includes the this compound scaffold, investigated their docking into the inner open pore of the human Na+ channel. The modeling suggested that the hydrophilic portions of these molecules, namely the hydantoin and piperidine rings, could interact with key residues such as Tyr1771 or Phe1764 in the S6 helix of domain IV of the channel pore. jscimedcentral.com This interaction is a characteristic binding mode for many sodium channel blockers.

The broader class of hydantoin derivatives has been the subject of extensive structure-activity relationship studies for their binding to neuronal voltage-gated sodium channels. researchgate.net These studies have shown that while the hydantoin ring is important for the binding of compounds with shorter side chains, it is less critical for those with longer alkyl side chains. researchgate.net The presence of the piperidine group in the this compound scaffold provides a key structural element that, based on computational models, could facilitate interaction with voltage-gated sodium channels. However, experimental validation is necessary to confirm this potential and to determine the specific effects of these derivatives on channel function.

Aromatase Inhibition

A review of available scientific literature did not yield significant findings on derivatives of the this compound scaffold as inhibitors of aromatase. While related heterocyclic structures, such as 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, have been evaluated for this activity, specific research on the imidazolidinedione core for aromatase inhibition is not prominently documented. nih.govnih.gov

Phosphodiesterases (PDEs)

There is limited specific information in the scientific literature regarding the activity of this compound derivatives as inhibitors of phosphodiesterases (PDEs). While various heterocyclic compounds are known to target PDEs, research has not extensively focused on this particular scaffold for PDE inhibition.

Heat Shock Proteins (Hsp90)

Significant research detailing the inhibition of Heat Shock Protein 90 (Hsp90) by derivatives of the this compound scaffold could not be identified in a review of the available literature. The development of Hsp90 inhibitors has primarily focused on other chemical classes, such as resorcinol-containing isoxazoles and triazolothione-based structures. nih.govunife.it

Epidermal Growth Factor Receptor (EGFR)

Derivatives based on the closely related 2-thioxoimidazolidin-4-one scaffold, an analogue of the 2,4-imidazolidinedione core, have been synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.net These receptors are crucial protein tyrosine kinases that play a significant role in tumor growth and angiogenesis. researchgate.net

One study identified a series of novel 2-thioxoimidazolidin-4-one derivatives with promising potency against both EGFR and VEGFR-2. The most effective compounds were tested for their in vitro inhibitory activity against the MCF-7 breast cancer cell line. researchgate.net For instance, a specific derivative demonstrated an IC50 value of 19.8 nM against VEGFR-2. researchgate.net The design of such dual inhibitors is a strategic approach in cancer therapy to simultaneously block multiple signaling pathways essential for tumor progression. researchgate.net

| Compound Class | Target | Activity (IC50) | Cell Line |

|---|---|---|---|

| 2-thioxoimidazolidin-4-one derivative | VEGFR-2 | 19.8 nM | MCF-7 |

Peroxisome Proliferator-Activated Receptors (PPAR-γ) and GPR40

Research into dual agonists for Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and G-protein coupled receptor 40 (GPR40) has led to the development of compounds based on scaffolds that mimic the pharmacophoric features of known agonists. nih.gov While not direct derivatives of the this compound structure, certain phenylpropanoic acid-based compounds have been designed as dual PPARγ-GPR40 agonists. nih.govsemanticscholar.org

In one study, a compound referred to as "Compound 1" was synthesized and evaluated for its biological activity. This compound demonstrated a significant, seven-fold increase in the mRNA expression of PPARγ in cell culture, which subsequently enhanced the expression of the GLUT4 glucose transporter. nih.gov Furthermore, it caused a two-fold increase in the mRNA expression of GPR40 and stimulated an increase in intracellular calcium levels, leading to enhanced insulin (B600854) release. nih.gov A second analogue, "Compound 2," showed lower activity compared to Compound 1. nih.gov These findings highlight the potential for developing dual-acting agents for metabolic diseases, although the research did not utilize the specific imidazolidinedione scaffold. nih.govresearchgate.net

Metalloproteinases (e.g., MMP12)

The imidazolidinone core has been successfully used to develop potent inhibitors of matrix metalloproteinases (MMPs). A study focused on the structural modification of a related pyrrolidinone inhibitor led to the discovery of a novel series of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent inhibitors of MMP-13. nih.gov MMPs are zinc-dependent proteases involved in the degradation of the extracellular matrix, and their overactivity is implicated in diseases like arthritis and cancer. nih.govmdpi.com

Several analogues demonstrated potent inhibition of MMP-13 in the nanomolar range. The inhibitory activity was highly dependent on the substituent at the P1' position of the inhibitor, which interacts with the S1' pocket of the enzyme. nih.gov

| Compound | P1' Group | Target | Activity (IC50) |

|---|---|---|---|

| 4a | 4-(4-fluorophenoxy)phenyl | MMP-13 | 3 nM |

| 4h | 4-(naphth-2-yloxy)phenyl | MMP-13 | 4 nM |

Other Biological Interactions (In Vitro)

Beyond the targets mentioned above, derivatives of the imidazolidine-2,4-dione scaffold have been explored for other biological activities in vitro.

Inhibition of Bacterial Virulence Factors: A series of novel imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives were synthesized and evaluated as inhibitors of bacterial virulence in Pseudomonas aeruginosa. nih.gov Rather than killing the bacteria, these compounds aim to disarm them by inhibiting the production of virulence factors, which are controlled by the quorum-sensing system. Specific derivatives, such as compounds 4c , 4j , and 12a , showed complete inhibition of protease enzyme activity and nearly complete inhibition of hemolysin production at sub-inhibitory concentrations. nih.gov Another derivative, 7a , was particularly effective at inhibiting pyocyanin (B1662382) production. nih.gov

Protein Tyrosine Phosphatase-1B (PTP1B) Inhibition: Imidazolidine-2,4-dione derivatives have also been identified as selective inhibitors of Protein Tyrosine Phosphatase-1B (PTP1B). nih.gov PTP1B is a negative regulator in both insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. The high degree of homology among protein tyrosine phosphatases presents a challenge for developing selective inhibitors, but the imidazolidine-2,4-dione scaffold has been successfully employed as a core structure to achieve this selectivity. nih.gov

Antimicrobial Activity

Antitumor/Antiproliferative Activity (In Vitro Cell Lines)

The imidazolidinedione scaffold is a component of some compounds investigated for their anticancer properties. For instance, certain 2-thioxoimidazolidine derivatives have been evaluated for their in vitro antitumor activity against liver (HepG-2) and colon (HCT-116) cancer cell lines. nih.gov These studies suggest that specific substitutions on the imidazolidinone ring can lead to cell cycle arrest and apoptosis in cancer cells. nih.gov However, these studies did not specifically investigate derivatives with a 3-(4-piperidinyl) substituent. Research on other heterocyclic structures has also shown antiproliferative effects. researchgate.netnih.govrsc.orgresearchgate.net Without dedicated in vitro screening of this compound derivatives against a panel of cancer cell lines, their potential and mechanism as antitumor agents remain uncharacterized.

Anti-inflammatory Effects

Derivatives of imidazolidinedione and related thiazolidinone structures have been a focus of anti-inflammatory research. For example, 3-phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione has demonstrated both antinociceptive and anti-inflammatory effects in preclinical models. researchgate.net Mechanistic studies on other related heterocyclic compounds suggest that these effects can be mediated through the inhibition of inflammatory pathways, such as those involving cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB). nih.govnih.govmdpi.com However, in vitro studies specifically elucidating the anti-inflammatory mechanisms of this compound derivatives are not detailed in the available literature.

Anticonvulsant Activity (In Vitro Mechanistic Studies)

The imidazolidine-2,4-dione (hydantoin) ring is a well-known pharmacophore in several anticonvulsant drugs, with phenytoin (B1677684) being a prominent example. mdpi.com Research on novel hybrid imidazolidine-2,4-dione derivatives has explored their potential as broad-spectrum anticonvulsants. nih.gov In vitro binding studies on some of these derivatives have investigated their interaction with sodium and calcium channels, which are key targets in the control of neuronal excitability. nih.gov For instance, some derivatives have been shown to weakly inhibit these channels. nih.gov While these findings highlight the potential of the imidazolidinedione core for anticonvulsant activity, specific in vitro mechanistic studies on this compound derivatives are necessary to determine their precise mechanism of action. Other related heterocyclic structures have also been investigated for anticonvulsant properties. nih.govmdpi.com

Neuroprotective Effects (In Vitro Mechanistic Studies)

The neuroprotective potential of various heterocyclic compounds is an active area of research. Studies on thiazolidine-2,4-dione derivatives, which are structurally related to imidazolidinediones, have shown neuroprotective effects in in vitro models. nih.govnih.gov These effects have been linked to mechanisms such as the reduction of phosphorylated tau protein and protection against cellular damage. nih.gov The broader class of thiazolidine (B150603) derivatives has also been noted for its potential to attenuate memory impairment and neuroinflammation. However, there is a lack of specific in vitro mechanistic studies on this compound derivatives to ascertain their potential neuroprotective pathways.

Antidiabetic Effects (In Vitro Mechanistic Studies)

Thiazolidinediones are a well-established class of antidiabetic drugs that act as agonists of peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.govnih.gov The structural similarity of imidazolidinediones to thiazolidinediones suggests a potential for similar biological activity. In vitro studies on novel thiazolidinedione and oxadiazole hybrids have demonstrated inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. rsc.org Other research on thiazolidinedione derivatives has also explored their insulinotropic effects in vitro. researchgate.net Despite these promising findings in related compound classes, specific in vitro mechanistic studies to determine the antidiabetic effects of this compound derivatives have not been found in the provided search results.

Antiviral Activities

The piperidine and imidazolidinedione scaffolds are found in various compounds with a wide range of biological activities, including antiviral effects. For instance, certain 1,4,4-trisubstituted piperidines have been shown to block coronavirus replication in vitro, with evidence suggesting inhibition of the main protease (Mpro). nih.gov Other studies have investigated N-substituted piperidine derivatives against the influenza A virus. mdpi.com Additionally, isatin (B1672199) derivatives incorporating a piperidinylsulfonyl moiety have demonstrated potent antiviral activity against influenza H1N1, HSV-1, and COX-B3 in cell-based assays. mdpi.com While these examples show the potential of the piperidine ring in antiviral drug design, specific data on the antiviral activity of this compound derivatives is not available in the provided search results.

Medicinal Chemistry Perspectives and Future Research Directions

Rational Design Principles for 3-(4-Piperidinyl)-2,4-imidazolidinedione Analogs

The rational design of analogs of this compound is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic profiles. Structure-Activity Relationship (SAR) studies are central to this process, systematically evaluating how modifications to the molecule's structure affect its biological activity.

Key strategies include:

Substitution on the Piperidine (B6355638) Ring: The nitrogen atom of the piperidine ring is a key site for modification to influence ligand-receptor interactions and physicochemical properties. Additionally, substitution at the C-4 position can be explored to introduce new functionalities that may interact with secondary binding pockets of a target protein.

Modification of the Imidazolidinedione Core: The imide nitrogens (N-1 and N-3) and the C-5 position of the imidazolidinedione ring are primary targets for chemical modification. Introducing substituents at these positions can modulate the electronic properties and steric bulk of the molecule, which can fine-tune binding affinity and selectivity. For example, in the related thiazolidinedione class, substitutions at these positions have been crucial for developing potent and selective agents. nih.govnih.gov

Conformational Restriction: Introducing conformational constraints, such as creating bicyclic structures or introducing rigid linkers, can lock the molecule into a bioactive conformation. This can lead to an increase in potency and selectivity by reducing the entropic penalty upon binding to the target.

Quantitative Structure-Activity Relationship (QSAR) analyses, employing both multiple linear regression (MLR) and artificial neural network (ANN) models, can further refine the design process by correlating molecular descriptors with biological activity. researchgate.net These computational models help predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Scaffold Hopping and Bioisosteric Replacements in Imidazolidinedione and Piperidine Chemistry

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to generate novel intellectual property, improve drug-like properties, and overcome liabilities of a lead compound while retaining biological activity. nih.govresearchgate.net These approaches involve replacing a core molecular framework (scaffold) or specific functional groups with alternatives that have similar spatial arrangements and electronic properties. researchgate.netnih.gov

For the this compound structure, these principles can be applied in several ways:

Imidazolidinedione Ring Replacements: The imidazolidinedione core can be replaced with other five- or six-membered heterocyclic systems known to exhibit similar biological activities. This is a classic example of scaffold hopping.

Piperidine Ring Replacements: The piperidine ring can be substituted with other saturated heterocycles, such as pyran, morpholine, or thiomorpholine, to alter properties like solubility and metabolic stability.

Bioisosteric Replacement of Functional Groups: The carbonyl groups of the imidazolidinedione ring could be replaced with thiocarbonyl groups to create thiohydantoin analogs, which may exhibit different pharmacological profiles. nih.gov

| Original Fragment | Potential Bioisostere/Scaffold Hop | Rationale for Replacement |

|---|---|---|

| Imidazolidinedione Ring | Thiazolidinedione, Oxazolidinedione, Pyrrolidinedione | Modify hydrogen bonding capacity, explore different biological targets, and alter metabolic stability. nih.govnih.gov |

| Piperidine Ring | Pyrrolidine, Azepane, Cyclohexyl, Tetrahydropyran | Alter basicity (pKa), lipophilicity, and conformational flexibility to optimize pharmacokinetics and target binding. mdpi.com |

| Imide C=O Group | C=S (Thione), C=NH (Imine), Sulfonamide | Change hydrogen bond acceptor strength and metabolic profile. nih.gov |

Multi-target Ligand Design Strategies

Designing single chemical entities that can modulate multiple biological targets is an emerging paradigm, particularly for complex, multifactorial diseases like cancer or neurodegenerative disorders. nih.gov This approach, known as designed polypharmacology, can offer superior efficacy and a reduced potential for drug resistance compared to single-target agents or combination therapies. nih.gov

The this compound scaffold is an attractive starting point for multi-target ligand design due to the inherent promiscuity of its constituent parts. mdpi.comrjpn.orgnih.gov Strategies for developing multi-target ligands from this scaffold include:

Fragment Merging: Combining pharmacophoric elements from known ligands of two different targets into a single molecule based on the imidazolidinedione-piperidine framework.

Scaffold Decoration: Systematically adding functional groups to the core scaffold that are known to interact with the desired secondary targets.

Computational Approaches: Utilizing deep learning models, such as chemical language models (CLM), to generate novel structures biased towards activity on multiple targets of interest. nih.govresearchgate.net These models can learn the key features from sets of known active molecules for different targets and propose new, integrated designs. nih.gov

| Target Combination | Therapeutic Area | Design Rationale |

|---|---|---|

| Kinases and Apoptosis Regulators (e.g., Bcl-2) | Oncology | Combine anti-proliferative and pro-apoptotic effects. Thiazolidinedione analogs have shown multi-target activity against signaling cascades like Raf/MEK/ERK and PI3K/Akt. nih.gov |

| GPCRs and Ion Channels | CNS Disorders | Modulate neuronal signaling through different mechanisms. The piperidine moiety is common in CNS-active drugs. mdpi.com |

| Enzymes and Nuclear Receptors | Metabolic Diseases | Influence multiple pathways involved in metabolic regulation. Thiazolidinediones are known PPARγ agonists. scispace.com |

Development of Chemical Probes for Target Validation

Chemical probes are essential tools in chemical biology for elucidating the function of proteins and validating them as therapeutic targets. chemicalprobes.org A high-quality chemical probe should be potent, selective, and engage its target in cellular or in vivo models. Analogs of this compound can be developed into chemical probes by strategically incorporating reporter tags.

The development process typically involves:

Identification of a Potent and Selective Ligand: A highly optimized analog with a well-defined mechanism of action serves as the starting point.

Structural Modification: A linker is typically introduced at a position on the molecule that does not interfere with target binding. This "vector" allows for the attachment of a tag.

Tag Conjugation: A reporter group, such as a fluorophore (e.g., BODIPY, rhodamine), a biotin (B1667282) tag for affinity purification, or a photo-crosslinker for identifying binding partners, is attached via the linker.

For instance, fluorescently tagged piperidine-containing ligands have been successfully developed as probes to study sigma receptors in living cells using techniques like flow cytometry and confocal microscopy. nih.gov A similar approach could be applied to the this compound scaffold to visualize the subcellular localization of its target or to quantify target engagement.

Emerging Research Areas and Potential Applications (Excluding Clinical Human Trials)

The structural motifs within this compound suggest a broad range of potential preclinical applications. Research into derivatives of the imidazolidinedione and piperidine scaffolds has laid the groundwork for exploring new therapeutic avenues.

| Research Area | Rationale Based on Core Scaffolds | Potential Preclinical Investigation |

|---|---|---|

| Anticancer Agents | Imidazolidinedione and thiazolidinedione derivatives exhibit antiproliferative and pro-apoptotic activity in various cancer cell lines. rjpn.orgnih.govnih.gov | Screening against panels of cancer cell lines; investigation of effects on cell cycle, apoptosis, and key signaling pathways (e.g., PI3K/Akt, MAPK). |

| Antimicrobial Agents | Both piperidine and imidazolidinedione derivatives have been reported to possess antibacterial and antifungal properties. mdpi.comontosight.ai | Evaluation of minimum inhibitory concentration (MIC) against a range of pathogenic bacteria and fungi. |

| Neuroprotective Agents | Piperidine is a core structure in many CNS drugs. Certain thiadiazole derivatives have shown neuroprotective effects by inhibiting glutamate-stimulated Ca2+ uptake. mdpi.comrsc.org | Studying the effects of analogs in cellular models of neurotoxicity and neuroinflammation. |

| Anti-inflammatory Agents | Some imidazolidinone derivatives have shown anti-inflammatory properties. nih.gov | Assessing the inhibition of inflammatory mediators (e.g., cytokines, nitric oxide) in macrophage cell lines. |

Challenges and Opportunities in the Field of Imidazolidinedione Research

Despite the promise of the imidazolidinedione scaffold, its development is not without challenges. A primary hurdle is achieving target selectivity. Given that the scaffold can interact with multiple biological targets, designing analogs that are highly selective for a single target can be difficult and may require extensive optimization. Furthermore, as with any drug discovery program, ensuring favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties and minimizing off-target toxicity are critical challenges. cas.org The history of the related thiazolidinedione class of drugs highlights the importance of thoroughly investigating potential long-term risks. scispace.com

However, these challenges are balanced by significant opportunities. The inherent versatility of the imidazolidinedione scaffold is a major advantage, providing a rich chemical space for exploration. The challenge of selectivity can be reframed as an opportunity for developing multi-target ligands for complex diseases. nih.gov Advances in computational chemistry, artificial intelligence, and high-throughput screening are enabling a more rapid and rational exploration of the chemical space around this scaffold. researchgate.netnih.gov These in silico methods can help predict potential liabilities and guide the design of safer, more effective compounds, ultimately accelerating the journey from a promising scaffold to a potential therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.